molecular formula C19H18N4O4S2 B2898750 Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 922671-91-8

Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No. B2898750
M. Wt: 430.5
InChI Key: AXSNGIJTVVFDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the ureido group could be formed through a reaction with an isocyanate .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Specific Scientific Field

Neuroscience and Pharmacology

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory activity was evaluated using various methods, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some of these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Influenza Neuraminidase Inhibitory Activity

Specific Scientific Field

Virology and Medicinal Chemistry

Summary of the Application

This research involves the design, synthesis, and evaluation of 4-methyl-5-(3-phenylacryloyl)thiazoles, which are based on chalcones, for their influenza neuraminidase (NA) inhibitory activity .

Methods of Application or Experimental Procedures

A series of 4-methyl-5-(3-phenylacryloyl)thiazoles were designed, synthesized, and evaluated for their influenza neuraminidase (NA) inhibitory activity in vitro .

Results or Outcomes

Preliminary structure–activity relationship (SAR) analysis showed that thiazoles bearing amide had greater potency. It also showed that a mono-hydroxyl group at the 4-position on the phenyl ring was more effective than other electron-releasing groups or electron-withdraw groups .

properties

IUPAC Name

methyl 4-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-15-9-7-14(8-10-15)20-17(25)21-18-22-23-19(29-18)28-11-12-3-5-13(6-4-12)16(24)27-2/h3-10H,11H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSNGIJTVVFDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

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